molecular formula C26H50NO7P B2429384 lysophosphatidylcholine 18:2 CAS No. 22252-07-9

lysophosphatidylcholine 18:2

Cat. No.: B2429384
CAS No.: 22252-07-9
M. Wt: 519.7 g/mol
InChI Key: SPJFYYJXNPEZDW-FTJOPAKQSA-N
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Description

Lysophosphatidylcholine 18:2, also known as 1-Linoleoyl-2-Hydroxy-sn-glycero-3-phosphocholine, is a lysophospholipid. It is a derivative of phosphatidylcholine where one of the fatty acid chains has been removed, leaving a single linoleoyl group. This compound is significant in various biological processes and has been identified as a potential biomarker for conditions such as insulin resistance and polycystic ovary syndrome .

Scientific Research Applications

Lysophosphatidylcholine 18:2 has diverse applications in scientific research:

Mechanism of Action

Target of Action

Lysophosphatidylcholine 18:2 (LPC 18:2), also known as 1-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine, primarily targets G protein-coupled signaling receptors, Toll-like receptors, and ion channels . These targets play a significant role in mediating the pleiotropic effects of LPC 18:2 .

Mode of Action

LPC 18:2 interacts with its targets to activate several second messengers . For instance, it induces monocyte chemoattractant protein-1 and inflammatory cytokine expression through Notch1 and/or ERK1/2 signaling . This interaction results in endothelial cell damage .

Biochemical Pathways

LPC 18:2 originates from the cleavage of phosphatidylcholine by phospholipase A2 (PLA2) and is catabolized to other substances by different enzymatic pathways . In the presence of Acyl-CoA, lysophosphatidylcholine acyltransferase (LPCAT) converts LPC to phosphatidylcholine (PC), which rapidly gets recycled by the Lands cycle . Hydrolysis of LPC by autotaxin, an enzyme with lysophospholipase D activity, generates lysophosphatidic acid, which is highly associated with cancers .

Pharmacokinetics

A study investigating the single-dose pharmacokinetics of 480 mg soy-derived lpc in 12 healthy men found that both lpc and glycerophosphocholine (gpc) supplementation increased plasma choline, serum phospholipid, and serum triglyceride concentrations .

Result of Action

The action of LPC 18:2 results in various molecular and cellular effects. It has been associated with inflammation, atherosclerosis development , and the induction of chronic pain . Low plasma LPC 18:2 has been shown to predict impaired glucose tolerance, insulin resistance, type 2 diabetes, coronary artery disease, memory impairment , and a greater decline in gait speed in older adults .

Action Environment

The action, efficacy, and stability of LPC 18:2 can be influenced by various environmental factors. For instance, the injury of nervous tissues promotes oxidative stress and lipid peroxidation, as well as excessive accumulation of LPC, enhancing the membrane hyperexcitability to induce chronic pain

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysophosphatidylcholine 18:2 can be synthesized through enzymatic hydrolysis of phosphatidylcholine. The enzyme phospholipase A2 specifically cleaves the fatty acid at the sn-2 position, resulting in the formation of lysophosphatidylcholine. The reaction typically occurs under mild conditions, such as at physiological pH and temperature, to maintain enzyme activity and specificity.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as egg yolk or soy lecithin. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced methods may also employ biotechnological approaches, utilizing genetically engineered microorganisms to produce the enzyme phospholipase A2 for large-scale hydrolysis of phosphatidylcholine.

Chemical Reactions Analysis

Types of Reactions

Lysophosphatidylcholine 18:2 undergoes various chemical reactions, including:

    Oxidation: The linoleoyl group can be oxidized, leading to the formation of hydroperoxides and other oxidative products.

    Reduction: Reduction reactions can convert the double bonds in the linoleoyl group to single bonds, forming saturated lysophosphatidylcholine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or phosphorylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes like lipoxygenases.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like acyl chlorides or phosphoric acid derivatives are employed under mild acidic or basic conditions.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated lysophosphatidylcholine.

    Substitution: Esterified or phosphorylated derivatives.

Comparison with Similar Compounds

Lysophosphatidylcholine 18:2 is unique compared to other lysophospholipids due to its specific fatty acid composition. Similar compounds include:

    Lysophosphatidylcholine 160: Contains a palmitoyl group instead of a linoleoyl group.

    Lysophosphatidylcholine 181: Contains an oleoyl group with one double bond.

    Lysophosphatidylcholine 180: Contains a stearoyl group with no double bonds.

Each of these compounds has distinct biological properties and roles, highlighting the importance of fatty acid composition in lysophospholipid function.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h9-10,12-13,25,28H,5-8,11,14-24H2,1-4H3/b10-9-,13-12-/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJFYYJXNPEZDW-FTJOPAKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334833
Record name 1-Linoleoyl-sn-glycero-3-phosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(18:2(9Z,12Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22252-07-9
Record name 1-Linoleoyl-sn-glycero-3-phosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Linoleoyl-sn-glycero-3-phosphorylcholin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58529WFZ36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(18:2(9Z,12Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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